molecular formula C13H13N3OS B11163840 2-(ethylsulfanyl)-N-(pyrimidin-2-yl)benzamide CAS No. 663186-36-5

2-(ethylsulfanyl)-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11163840
CAS No.: 663186-36-5
M. Wt: 259.33 g/mol
InChI Key: HDDGNSLXVCKVLF-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethylthio group at the second position and a pyrimidin-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.

    Attachment of the Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be attached through a coupling reaction, such as a Buchwald-Hartwig amination, using a pyrimidin-2-yl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and pyrimidin-2-yl groups can enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-N-(pyrimidin-2-yl)benzamide: Similar structure with a methylthio group instead of an ethylthio group.

    2-(Ethylthio)-N-(pyridin-2-yl)benzamide: Similar structure with a pyridin-2-yl group instead of a pyrimidin-2-yl group.

Uniqueness

2-(Ethylthio)-N-(pyrimidin-2-yl)benzamide is unique due to the presence of both the ethylthio and pyrimidin-2-yl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

663186-36-5

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

2-ethylsulfanyl-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C13H13N3OS/c1-2-18-11-7-4-3-6-10(11)12(17)16-13-14-8-5-9-15-13/h3-9H,2H2,1H3,(H,14,15,16,17)

InChI Key

HDDGNSLXVCKVLF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC=CC=N2

Origin of Product

United States

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